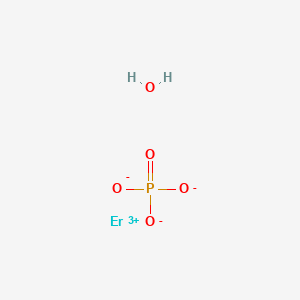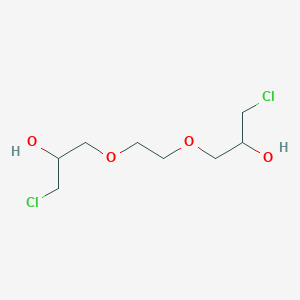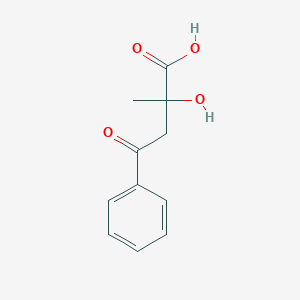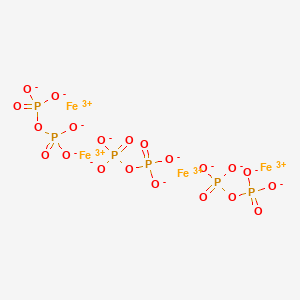
2-Chloropteridine
Übersicht
Beschreibung
2-Chloropteridine (2-Chloro-1,2-diaminopropane) is an organic compound with a molecular formula of C3H9ClN2. It is a colorless liquid with a pungent odor, and is highly soluble in water. This compound is used in the synthesis of pharmaceuticals, as well as in the production of pesticides and herbicides. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Formation and Characteristics of Alkylamino-pteridines : A study by Brown, England, and Lyall (1966) noted that 2-chloropteridine reacts significantly faster with t-butylamine compared to 2-chloropyrimidine. This study also documented the formation of new alkylaminopteridines and compared their ionization constants and ultraviolet spectra with those of analogous pyrimidines (Brown, England, & Lyall, 1966).
Genotoxicity Study in Photolytically Treated Solutions : Vlastos et al. (2010) studied the genotoxicity of photolytically treated 2-chloropyridine solutions. They found that the solution was genotoxic even after 2-chloropyridine was practically removed, indicating that photo-treatment produces genotoxic products (Vlastos et al., 2010).
Preparation and Properties of Pteridines with Acetylene-Containing Sidechains : Haider and Van Der Plas (1990) described the preparation of pteridine derivatives with acetylene-containing sidechains at C-2, including an improved synthesis of this compound. They found that these compounds did not undergo intramolecular cycloaddition reactions under thermolytic conditions (Haider & Van Der Plas, 1990).
Theoretical Study of Vibrational Spectra of 2-Chloropyridine Metal Complexes : Bakiler, Maslov, and Akyuz (1999) conducted a theoretical study of the vibrational spectra of 2-chloropyridine and its metal complexes, providing insights into the molecular structure and behavior of such compounds (Bakiler, Maslov, & Akyuz, 1999).
Chlorophyll Fluorescence Analysis in Plant Physiology : Murchie and Lawson (2013) discussed chlorophyll fluorescence as a measurement of photosystem II activity in plants. While not directly related to this compound, this study provides context about the broader field of plant physiological research, which can intersect with chemical studies (Murchie & Lawson, 2013).
Wirkmechanismus
Target of Action
2-Chloropteridine has been shown to have antimicrobial activity against gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . It also inhibits the production of TNF-α in macrophages by suppressing the transcription of NF-κB . These targets play crucial roles in immune response and inflammation.
Mode of Action
It is known to inhibit the production of tnf-α in macrophages, a key player in systemic inflammation, by suppressing the transcription of nf-κb . This suggests that this compound may interfere with the signaling pathways that regulate the expression of these inflammatory mediators.
Biochemical Pathways
Given its inhibitory effect on nf-κb transcription, it is likely that it impacts the nf-κb signaling pathway, which plays a central role in immune and inflammatory responses .
Result of Action
The primary result of this compound’s action is the inhibition of TNF-α production in macrophages, leading to a potential decrease in inflammation . Additionally, its antimicrobial activity against certain gram-positive bacteria suggests it may be effective in combating bacterial infections .
Eigenschaften
IUPAC Name |
2-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQBJRFTCXDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878856 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-38-7 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloropteridine particularly reactive in nucleophilic aromatic substitution reactions compared to similar compounds?
A1: Research suggests that this compound exhibits significantly higher reactivity with nucleophiles like t-butylamine compared to 2-chloropyrimidine and 2-chloro-6,9-dimethylpurine. [] In fact, this compound reacts with t-butylamine approximately 20,000 times faster than 2-chloropyrimidine. [] This enhanced reactivity can be attributed to the electron-withdrawing nature of the pteridine ring system, which makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack.
Q2: Can you provide an example of how this compound is used in synthetic chemistry?
A2: One application of this compound is in the synthesis of 4-alkylaminopteridines. [] Reacting this compound with potassium permanganate in liquid ammonia leads to the formation of 4-amino-2-chloropteridine. [] This reaction proceeds through a C4 σ adduct intermediate (4-amino-3,4-dihydropteridine). [] This method can be extended to synthesize other 4-alkylaminopteridines by using different alkylamines as the nucleophile.
Q3: Has this compound been explored for cycloaddition reactions?
A3: Researchers have investigated the potential of this compound derivatives containing acetylene-containing sidechains at the C-2 position to undergo intramolecular cycloaddition reactions. [] Unfortunately, these attempts proved unsuccessful under the tested thermolytic conditions. [] Further research is needed to explore alternative reaction conditions or modifications to the pteridine scaffold that could enable cycloaddition reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)







![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
